
1-(Ethoxymethyl)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-1H-indol-4-amine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This particular compound features an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-1H-indol-4-amine typically involves the alkylation of 1H-indole-4-amine with ethoxymethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The ethoxymethyl and amine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(Ethoxymethyl)-1H-indol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethyl)-1H-indol-4-amine
- 1-(Ethoxymethyl)-1H-imidazole
- 1-(Ethoxymethyl)-1H-pyrrole-4-amine
Comparison: 1-(Ethoxymethyl)-1H-indol-4-amine is unique due to its specific substitution pattern and the presence of both ethoxymethyl and amine groups. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the indole ring structure provides additional stability and potential for π-π interactions, which can influence its binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(ethoxymethyl)indol-4-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-13-7-6-9-10(12)4-3-5-11(9)13/h3-7H,2,8,12H2,1H3 |
Clé InChI |
WIMLAGZCTBFNQK-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C=CC2=C(C=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


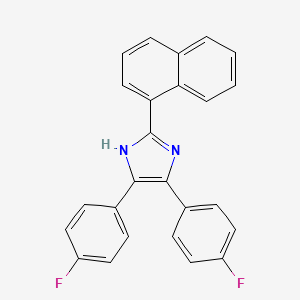

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)

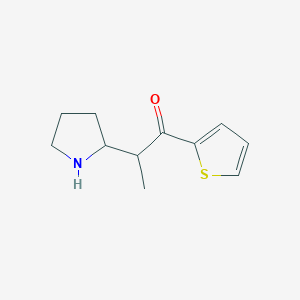
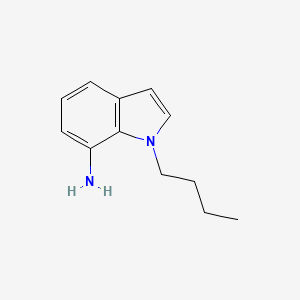
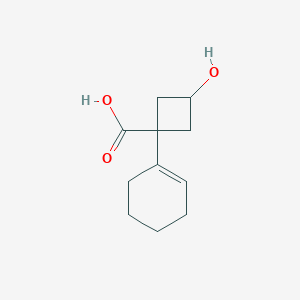
![4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B15240079.png)
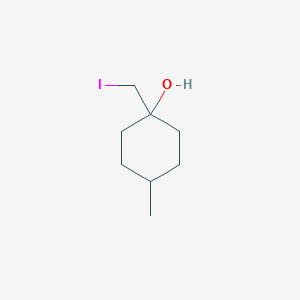
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)




